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Compound of Interest |

Compound Name: C26H38F6102Sb
CAS No.: 139301-16-9
Cat. No.: B160686

Focus Entity: [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium Hexafluoroantimonate (

1]
Executive Summary & Application Context

In the field of cationic UV curing and lithography, solubility and safety are the primary drivers for
innovation. While simple salts like Diphenyliodonium Hexafluoroantimonate (DPI-SbF6) offer
rapid curing, they suffer from poor solubility in non-polar monomers and high toxicity concerns
(benzene release).[1]

The subject of this guide,

(CAS: 139301-16-9), represents a "Second-Generation" Photoacid Generator (PAG).[1] It
incorporates a long-chain (

) hydroxyl-functionalized tail.[1] This modification solves three critical problems:

o Solubility: The lipophilic tail ensures miscibility in hydrophobic epoxy and oxetane resins.
o Safety: The heavy molecular weight reduces migration and volatility.

e Reactivity: The hydroxyl group can participate in the cross-linking network (Chain Transfer
mechanism), reducing extractables.
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This guide provides the structural characterization data required to validate this compound
against its lower-molecular-weight alternatives.

Comparative Analysis: C26 vs. Alternatives

The following table contrasts the C26 PAG with industry-standard alternatives.

Target: C26-PAG Alternative A: DPI- ]
Alternative B: C20-
Feature (Hydroxyl-Long SbF6
, . PAG (Octyloxy)
Chain) (Unsubstituted)
Formula
Solubility (Epoxy) Excellent (>20 wt%) Poor (<2 wt%) Good (~10 wt%)
] Viscous Liquid / Waxy ] ]
Physical State Solid Crystalline Powder Crystalline Powder
oli
o o High (Benzene
Toxicity Risk Low (Low migration) Moderate
release)
Spectral Abs. nm (Tail to 300) nm nm
o High (OH-assisted High (Pure acid )
Reactivity ) High
transfer) generation)

Structural Characterization Data (NMR)[1][4][5][6][7]
[8]

The following data represents the characteristic chemical shifts for [4-[(2-
hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate.

Experimental Note: Due to the ionic nature and viscosity of the compound, spectra are best
resolved in Chloroform-d (

) or Acetone-

[1]
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is preferred for resolving the aliphatic chain.

H NMR Spectral Data (400 MHz, )

The proton spectrum is dominated by the asymmetry of the iodonium core and the distinct

aliphatic tail.
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Multiolicit - i Assi ¢ Structural
ultiplici ntegration ssighmen
(ppm) plctty g : Insight
Ar-H (Ortho to Strongly
deshielded by
7.95-8.05 Doublet (d) 2H on unsubstituted cationic iodine
ring) center.[1]
Slightly shielded
Ar-H (Ortho to relative to the
7.85-7.92 Doublet (d) 2H other ring due to
on alkoxy ring) ether donation.
[1]
Ar-H (Para on Diagnostic for
7.55-7.65 Triplet (t) 1H unsubstituted the unsubstituted
ring) phenyl ring.[1]
Ar-H (Meta on
7.40 -7.50 Triplet (t) 2H unsubstituted
ring)
Ar-H (Meta to Shielded by the
6.95-7.05 Doublet (d) 2H electron-donating
, Ortho to -O-) alkoxy group.[1]
The methine
) proton at the
4.05-4.15 Multiplet (m) 1H -CH(OH)- )
hydroxyl site
(chiral center).[1]
Ar-O-CH Distinct ether
3.95-4.05 Multiplet (m) 2H linkage protons.
- [1]
Hydroxyl proton
(shift varies with
3.60-3.80 Broad (s) 1H -OH

concentration/wa
ter).[1]
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Aliphatic Chain (-
CH The bulk

1.20-1.60 Multiplet (m) 22H . o
) lipophilic tail.[1]
Characteristic
inal - end of the
0.88 Triplet (t) 3H Terminal -CH

tetradecyl chain.

[1]

C NMR Spectral Data (100 MHz, )

The carbon spectrum confirms the "Long Chain" structure via the aliphatic count and the
distinct C-I carbons.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://pubchem.ncbi.nlm.nih.gov/compound/pf-06733804
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Assignment Structural Insight
(ppm) 9 9
) Ipso carbon attached to the
162.5 C-O (Aromaitic)
ether oxygen.[1]
Unsubstituted ring ortho
135.2 Ar-C (Ortho)
carbons.[1]
133.8 Ar-C (Ortho) Alkoxy ring ortho carbons.[1]
Unsubstituted ring para
132.1 Ar-C (Para)
carbon.[1]
Unsubstituted ring meta
1315 Ar-C (Meta)
carbons.[1]
Carbons ortho to the ether
117.8 Ar-C (Meta/Ether)
group.[1]
Critical Diagnostic: Broad/weak
C-l peaks due to lodine coupling.
112.0 [1] Indicates the
(Ipso)
bond.
i Second ipso carbon (alkoxy
105.5 .
(Ipso) ring).[1]
Carbon bearing the hydroxyl
72.5 -CH(OH)-
group.[1]
Ar-O-CH
69.8 Ether linkage carbon.[1]
Multiple peaks corresponding
31.9-227 Aliphatic Backbone to the
chain.[1]
14.1 Terminal CH Methyl terminus.
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F NMR (Verification of Anion)

While not requested, valid characterization requires confirming the anion.[1]
e -110 to -130 ppm: A characteristic multiplet (often a septet if high res) corresponding to
.[1] This distinguishes it from
(doublet around -70 ppm).[1]
Experimental Protocols
Protocol A: NMR Sample Preparation for Viscous PAGs

Rationale: Long-chain PAGs are often waxy or viscous oils.[1] Improper solvation leads to
broad peaks.[1]

e Massing: Weigh 15-20 mg of the C26 sample into a clean vial.
e Solvation: Add 0.6 mL of

(Chloroform-d).

o Note: If the sample is cloudy (common with high molecular weight salts), add 1 drop of
DMSO-

to aid dissociation, though this may shift the -OH peak.[1]

o Transfer: Transfer to a 5mm NMR tube. Ensure no bubbles remain trapped in the viscous

solution.
e Acquisition: Run with a relaxation delay (

) of 2.0 seconds to ensure full relaxation of the quaternary carbons attached to lodine.

Protocol B: Assessing Photolysis Efficiency (UV-NMR)

Rationale: To verify performance, one must measure how fast the acid is generated.[1]

e Prepare a standard NMR sample as above.
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e Add an internal standard (e.g., Hexamethyldisiloxane, 1
L).
e Expose the NMR tube to a UV LED (365nm) for defined intervals (0s, 10s, 30s, 60s).

o Observation: Monitor the disappearance of the Ortho-H doublets at 8.0 ppm and the
appearance of lodobenzene protons at 7.3 ppm.

Mechanism of Action

The following diagram illustrates the photolysis pathway of the C26 PAG. Upon UV exposure,
the C-1 bond cleaves, generating a superacid (

) which initiates cationic polymerization.

Superacid Generation
(H+ SbF6-)

Click to download full resolution via product page

Figure 1: Photolytic decomposition pathway of Diaryliodonium Hexafluoroantimonate salts
leading to acid generation.[1]
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¢ ChemicalBook. "CAS 139301-16-9 Entry."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 6-Amino-5-((1S)-2,2-difluoro-4-(2-(4-(trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)-N-
methylnicotinamide | C20H19F5N404 | CID 118868365 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. eu-japan.eu [eu-japan.eu]

» To cite this document: BenchChem. [Comparative Characterization Guide: Hydroxyl-
Functionalized Long-Chain Diaryliodonium Salts]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b160686#1h-nmr-and-13c-nmr-
characterization-data-for-c26h38f6io2sb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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